

Application Note: Determination of **tert-Butylamine** in Pharmaceuticals by Ion Chromatography

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Compound of Interest

Compound Name: *tert-Butylamine*

Cat. No.: B042293

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Abstract

This application note details a robust and reliable method for the determination of **tert-Butylamine** (TBA) in pharmaceutical preparations using ion chromatography (IC) with suppressed conductivity detection. **tert-Butylamine** is utilized in the pharmaceutical industry as a counter-ion for acidic drugs and may also be present as an impurity.[1] This method provides a straightforward and sensitive approach for the quantification of TBA, ensuring product quality and consistency. The described protocol is applicable for both the assay of TBA as a salt and for the determination of trace-level impurities.

Introduction

tert-Butylamine is a primary aliphatic amine that serves as a common counter-ion in the formation of pharmaceutical salts to improve the stability and bioavailability of acidic active pharmaceutical ingredients (APIs).[1] It can also be present as a residual impurity from the manufacturing process.[2] Accurate and precise quantification of **tert-Butylamine** is therefore critical for quality control in the pharmaceutical industry. While techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) with derivatization can be employed for the analysis of amines, ion chromatography offers a direct and efficient method for the analysis of ionic species like protonated **tert-Butylamine** without the need for derivatization.[2][3][4] This note provides a comprehensive protocol for the determination of

tert-Butylamine in pharmaceutical substances using cation exchange chromatography coupled with suppressed conductivity detection.

Experimental

Instrumentation and Columns

- Ion Chromatograph: A system equipped with a gradient pump, conductivity detector, and a suppressor is recommended.[5]
- Cation Exchange Column: Dionex CS-14 column or equivalent.[1]
- Suppressor: Cation suppressor, such as a Cation Electrolytically Regenerated Suppressor (CERS).[6]
- Data Acquisition: Chromatography data station.

Reagents and Standards

- Deionized water, resistivity $\geq 18.2 \text{ M}\Omega\cdot\text{cm}$
- Methanesulfonic acid (MSA)
- Acetonitrile (ACN), HPLC grade
- **tert-Butylamine** standard

Standard and Sample Preparation

Standard Solution:

- Prepare a stock standard solution of **tert-Butylamine** of approximately 1 mg/mL in deionized water.
- Prepare working standards by serially diluting the stock solution with deionized water to cover the desired concentration range (e.g., 50-300 $\mu\text{g/mL}$ for assay or lower for impurity analysis).[1]

Sample Solution (for TBA as a salt):

- Accurately weigh a portion of the pharmaceutical substance equivalent to about 100 mg of the **tert-Butylamine** salt.
- Dissolve the sample in deionized water in a 100 mL volumetric flask and dilute to volume. This results in a working sample concentration of approximately 1 mg/mL.[1]
- Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of **tert-Butylamine**.

Parameter	Value
Column	Dionex CS-14
Mobile Phase	Methanesulfonic acid - Acetonitrile mixture[1]
Flow Rate	1.0 mL/min (Typical)
Injection Volume	20 µL (Typical)
Detection	Suppressed Conductivity[1]
Run Time	Approximately 15 minutes

Results and Discussion

This ion chromatography method provides excellent separation and quantification of **tert-Butylamine**. The use of a cation exchange column allows for the retention of the protonated amine, while the methanesulfonic acid eluent provides the necessary ionic strength for elution. Acetonitrile is added to the mobile phase to modulate the retention of the hydrophobic tert-butyl group.[1] Suppressed conductivity detection ensures high sensitivity by reducing the background conductivity of the eluent and enhancing the signal of the analyte.[7][8]

Method Performance

The performance of the method was evaluated for linearity, precision, and accuracy. The following tables summarize the quantitative data obtained from a method validation study.

Table 1: Linearity of **tert-Butylamine** Response

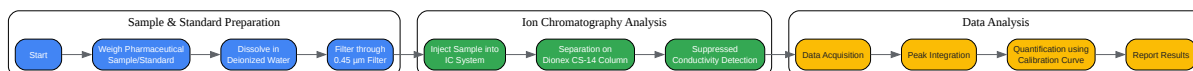
Concentration Range (µg/mL)	Correlation Coefficient (r)
50 - 300	0.9993 ^[1]

Table 2: Precision and Accuracy

Parameter	Result
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98 - 102%

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of **tert-Butylamine** in a pharmaceutical sample using ion chromatography.



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